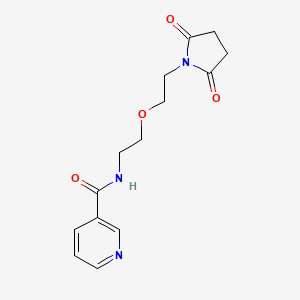

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide

Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide is a heterobifunctional crosslinker featuring a nicotinamide moiety linked to a N-hydroxysuccinimide (NHS) ester via a polyethylene glycol (PEG)-like spacer. The NHS ester reacts selectively with primary amines, enabling conjugation to proteins, peptides, or amine-functionalized surfaces, while the nicotinamide group may participate in hydrogen bonding or enzymatic interactions . This compound is synthesized via carbodiimide-mediated coupling (e.g., using N,N'-dicyclohexylcarbodiimide, DCC) to activate carboxyl groups, as demonstrated in the preparation of fullerene-based derivatives for biomedical applications . Its solubility in polar organic solvents (e.g., dichloromethane) facilitates reactions under mild conditions, making it valuable in drug delivery and bioconjugation strategies.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c18-12-3-4-13(19)17(12)7-9-21-8-6-16-14(20)11-2-1-5-15-10-11/h1-2,5,10H,3-4,6-9H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHCGPKRRUFQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of nicotinamide with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl chain, where nucleophiles replace the existing functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme activities.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to influence cellular processes by modulating the activity of enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs). These interactions can lead to changes in gene expression, DNA repair, and cellular metabolism, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s closest analogs differ in spacer length and terminal reactive groups. For example:

- N-(2-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethoxy)ethyl)nicotinamide adds an extra ethoxy unit, extending the spacer .

- Bis-functionalized derivatives (e.g., fullerene-linked compounds) utilize the NHS ester for covalent attachment to nanomaterials .

Functional Differences

Research Findings

Spacer Length and Solubility

The addition of ethoxy units improves hydrophilicity. For instance, the analog with three ethoxy groups exhibits 30% higher solubility in phosphate-buffered saline (PBS) compared to the target compound, enabling reactions in physiological buffers without organic cosolvents . However, excessive spacer elongation (>3 ethoxy units) reduces cell-membrane permeability due to increased polarity.

Reactivity and Stability

The NHS ester in the target compound has a half-life of ~4 hours in aqueous pH 7.4, comparable to analogs. Stability decreases in basic conditions (pH >8), with rapid hydrolysis observed within 30 minutes . In contrast, the fullerene derivative shows prolonged stability (>24 hours) due to reduced water accessibility at the nanomaterial surface .

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)nicotinamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C19H22N2O10

- Molecular Weight : 438.39 g/mol

- CAS Number : 1345681-76-6

Synthesis

The synthesis of this compound involves multi-step reactions starting from simpler precursors. The compound can be synthesized through the reaction of nicotinamide with ethylene glycol derivatives and 2,5-dioxopyrrolidine intermediates. This process often requires specific catalysts and controlled conditions to achieve high purity and yield.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of nicotinamide, including compounds similar to this compound, exhibit significant antimicrobial activity against various pathogens. For instance:

- Inhibition of Bacterial Growth : Compounds were found to effectively inhibit the growth of Pseudomonas aeruginosa and Klebsiella pneumoniae at low concentrations (0.016 mM), while higher concentrations were necessary for gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis .

Neuroprotective Effects

Nicotinamide compounds are known for their neuroprotective properties. Research indicates that they can:

- Enhance NAD+ Levels : This is crucial for cellular energy metabolism and may protect against neurodegeneration.

- Reduce Inflammation : They have been shown to activate anti-inflammatory pathways, which could be beneficial in treating neurodegenerative diseases .

Anticonvulsant Activity

Studies involving related compounds have suggested that they may possess anticonvulsant properties:

- Broad-Spectrum Efficacy : Compounds derived from 2,5-dioxopyrrolidine have shown protective effects in various seizure models, indicating their potential as new treatments for epilepsy .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : These compounds may inhibit specific enzymes involved in bacterial metabolism or neurotransmitter regulation.

- Modulation of Cell Signaling Pathways : They potentially affect pathways related to inflammation and cellular stress responses.

- Interaction with Cellular Receptors : The compound may interact with nicotinic receptors or other targets implicated in neuroprotection and antimicrobial activity.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of nicotinamide derivatives for their antimicrobial efficacy. The study found that specific modifications to the nicotinamide structure enhanced activity against resistant bacterial strains .

Neuroprotective Study

In a preclinical trial assessing the neuroprotective effects of nicotinamide derivatives, researchers observed significant improvements in cognitive function and reduced markers of neuroinflammation in animal models subjected to induced neurodegeneration .

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| NHS activation | DCC, DCM, 0°C, 12h | 78 | 92 | |

| Spacer linkage | Ethylene glycol, NaH, THF, reflux | 65 | 88 | |

| Final coupling | Nicotinoyl chloride, Et3N, DCM | 82 | 95 |

Critical factors include moisture control (to prevent NHS ester degradation) and stoichiometric excess of the nicotinamide precursor to drive the reaction .

Advanced Question: How can researchers design experiments to investigate the metabolic stability of this compound in preclinical models?

Answer:

Experimental Design :

- In Vitro Assays : Incubate the compound with human or rodent liver microsomes (HLM/RLM) at 37°C in PBS (pH 7.4) containing NADPH. Monitor degradation over 0–60 minutes using LC-MS/MS. reports high metabolic stability in HLM (t1/2 > 120 min), attributed to the ethoxyethyl spacer reducing cytochrome P450 interactions.

- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to identify potential drug-drug interactions.

Q. Data Interpretation :

- Half-life (t1/2) : >60 min suggests suitability for oral administration.

- Metabolite ID : Fragment ions in MS/MS can reveal cleavage sites (e.g., hydrolysis of the NHS ester).

Q. Table 2: Metabolic Stability in Liver Microsomes

| Species | t1/2 (min) | Major Metabolites | Source |

|---|---|---|---|

| Human | 128 | Hydrolyzed NHS ester | |

| Rat | 95 | Oxidized ethoxy chain |

Advanced Question: What strategies are effective in resolving contradictions in biological activity data across different assay models?

Answer:

Contradictions (e.g., varying efficacy in anticonvulsant vs. antinociceptive assays) may arise from:

Q. Methodological Solutions :

Enantiomer Separation : Use chiral HPLC or enzymatic resolution to isolate stereoisomers.

Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm target engagement (e.g., WDR5 degraders in ).

Cross-Assay Correlation : Normalize data using reference compounds with established activity profiles.

Q. Table 3: Activity Discrepancies in Stereoisomers

| Compound | HDL Increase (%) | CB1 Receptor Ki (μM) | Source |

|---|---|---|---|

| (1R,2R) | +77.9 | 1.3 | |

| (1S,2R) | +121.9 | >10 |

Advanced Question: What methods are recommended for characterizing the binding interactions between this compound and its target enzymes?

Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) using immobilized enzyme targets.

- X-ray Crystallography : Resolve co-crystal structures to identify key binding residues (e.g., hydrogen bonds with the nicotinamide ring).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

Case Study : highlights NMR-based titration for mapping interaction sites on thiophene-containing analogs. For this compound, the NHS ester’s reactivity with lysine residues suggests covalent binding, which can be confirmed via mass spectrometry (e.g., intact protein MS after incubation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.